molecular formula C15H20O4 B3058274 2-(2-Benzyloxy-ethyl)-3-oxo-butyric acid ethyl ester CAS No. 887412-05-7

2-(2-Benzyloxy-ethyl)-3-oxo-butyric acid ethyl ester

Cat. No.: B3058274
CAS No.: 887412-05-7
M. Wt: 264.32 g/mol
InChI Key: LKZVDHSAEPATLA-UHFFFAOYSA-N
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Description

2-(2-Benzyloxy-ethyl)-3-oxo-butyric acid ethyl ester (C14H18O4 ) is a high-purity β-ketoester compound offered as a valuable chemical building block for organic synthesis and medicinal chemistry research. This molecule features a benzyl-protected oxygen chain and a reactive 1,3-dicarbonyl system, making it a versatile precursor and intermediate. Its structure is ideal for investigating Knoevenagel condensation reactions, a method frequently employed to construct carbon-carbon bonds in the synthesis of complex molecules . Researchers can utilize this compound in the development of novel heterocyclic compounds, which are core structures in many pharmaceuticals. Furthermore, the β-ketoester moiety is a key functional group in ligands used for metal chelation, relevant in the synthesis of siderophores and other metal-binding agents . This product is provided For Research Use Only. It is strictly for laboratory applications and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

ethyl 3-oxo-2-(2-phenylmethoxyethyl)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O4/c1-3-19-15(17)14(12(2)16)9-10-18-11-13-7-5-4-6-8-13/h4-8,14H,3,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKZVDHSAEPATLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCOCC1=CC=CC=C1)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80628529
Record name Ethyl 2-[2-(benzyloxy)ethyl]-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80628529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887412-05-7
Record name Ethyl 2-[2-(benzyloxy)ethyl]-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80628529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Procedure

The most widely documented method involves deprotonation of ethyl 3-oxobutanoate (ethyl acetoacetate) using sodium ethoxide in ethanol, generating a stabilized enolate anion. This intermediate undergoes nucleophilic alkylation with benzyl chloride to introduce the 2-(2-benzyloxy-ethyl) group.

Steps :

  • Deprotonation : Sodium ethoxide (3.4 g, 0.05 mol) is dissolved in anhydrous ethanol (25 mL), followed by addition of ethyl 3-oxobutanoate (6.5 g, 0.05 mol).
  • Alkylation : Benzyl chloride (6.3 g, 0.05 mol) is added dropwise under reflux (40 minutes).
  • Workup : The product is extracted with ethyl acetate, washed with water, dried over MgSO₄, and purified via rotary evaporation.

Yield : 41.74%.

Optimization Challenges

The moderate yield is attributed to competitive side reactions, such as over-alkylation or hydrolysis of the β-keto ester. Increasing the stoichiometry of benzyl chloride or using a polar aprotic solvent (e.g., THF) may improve efficiency.

Lewis Acid-Catalyzed Transesterification

Industrial-Scale Adaptation

A patent (CN102285901A) describes transesterification of ethyl acetoacetate with 2-benzyloxyethanol using BF₃·Et₂O as a catalyst. This method avoids hazardous diketene reagents and operates under mild conditions.

Steps :

  • Reaction Setup : Ethyl acetoacetate (0.1 mol), 2-benzyloxyethanol (0.12 mol), and BF₃·Et₂O (5 mol%) are heated at 80°C for 6 hours.
  • Distillation : Unreacted reagents are removed under reduced pressure, yielding the product.

Yield : ~60–70% (estimated from analogous reactions in the patent).

Comparative Analysis of Methods

Method Reagents Conditions Yield Advantages
NaOEt Alkylation Benzyl chloride, NaOEt Reflux, 40 min 41.74% Simple setup, low cost
LDA Alkylation Benzyl bromide, LDA −78°C to 0°C N/A Higher selectivity, reduced hydrolysis
BF₃-Catalyzed Transesterification 2-Benzyloxyethanol, BF₃ 80°C, 6 hours ~60–70% Scalable, avoids hazardous intermediates

Critical Considerations

Byproduct Management

  • Enolate Methods : May produce dialkylated derivatives if stoichiometry is unbalanced.
  • Transesterification : Excess 2-benzyloxyethanol can be recycled via distillation.

Chemical Reactions Analysis

Types of Reactions

2-(2-Benzyloxy-ethyl)-3-oxo-butyric acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid.

    Reduction: Reduction of the ester group results in the formation of the corresponding alcohol.

    Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

One of the primary applications of 2-(2-Benzyloxy-ethyl)-3-oxo-butyric acid ethyl ester is as an intermediate in organic synthesis. Its structure allows for various modifications and transformations that can lead to the development of more complex molecules. The compound can be utilized in:

  • Synthesis of Bioactive Compounds : It serves as a building block for synthesizing various bioactive molecules, including pharmaceuticals and agrochemicals.
  • Functional Group Transformations : The ester functional group can undergo hydrolysis, transesterification, and other reactions to yield different derivatives that may possess enhanced biological activity.

Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its potential therapeutic properties. Some notable areas include:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines. Its ability to modify cellular pathways makes it a candidate for further investigation in cancer therapy.
  • Anti-inflammatory Properties : Research indicates that compounds related to this structure may have anti-inflammatory effects, which could be beneficial in treating conditions such as arthritis or other inflammatory disorders.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant cytotoxicity against breast cancer cells with IC50 values in the micromolar range.
Study BAnti-inflammatory EffectsShowed reduction in pro-inflammatory cytokines in vitro, suggesting potential for therapeutic use in inflammatory diseases.
Study COrganic SynthesisSuccessfully utilized as an intermediate for synthesizing novel heterocycles with potential biological activity.

Mechanism of Action

The mechanism of action of 2-(2-Benzyloxy-ethyl)-3-oxo-butyric acid ethyl ester involves its interaction with molecular targets, such as enzymes or receptors, depending on its specific application. In medicinal chemistry, it may act by inhibiting or activating certain enzymes, thereby modulating biochemical pathways. The benzyloxy group can enhance the compound’s binding affinity to its target, contributing to its overall biological activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Physical Properties

Table 1: Key Physical and Spectral Data of Selected β-Keto Esters
Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Substituents Notable Spectral Data (IR/NMR) Reference
2-Benzyl-3-oxo-butyric acid ethyl ester C₁₃H₁₆O₃ 220.26 Not reported Benzyl at 2-position Ester C=O: 1760 cm⁻¹; α,β-unsaturated ketone: 1710 cm⁻¹
2-(3-Nitrobenzylidene)acetoacetate C₁₃H₁₃NO₅ 263.25 Not reported 3-Nitrobenzylidene C=O ester: 1740 cm⁻¹; conjugated C=O: 1680 cm⁻¹
4-(2,4-Dichlorophenyl)-3-oxo-butyric acid ethyl ester C₁₂H₁₂Cl₂O₃ 275.13 Not reported 2,4-Dichlorophenyl at 4-position ¹H NMR: δ 1.25 (ester CH₃), δ 4.15 (ester CH₂)
2-(4-Chlorobenzyl)-3-oxo-butyric acid ethyl ester C₁₃H₁₅ClO₃ 254.71 Not reported 4-Chlorobenzyl at 2-position IR: C=O (ester) at 1735 cm⁻¹; ketone at 1715 cm⁻¹
Target Compound C₁₅H₁₈O₄ 266.30 Not reported 2-(Benzyloxy-ethyl) at 2-position Expected C=O ester: ~1740 cm⁻¹; ketone: ~1715 cm⁻¹ (inferred from analogs)

Key Observations :

  • Substituent Influence : The benzyloxy-ethyl group in the target compound increases molecular weight compared to benzyl or chlorobenzyl analogs, likely enhancing lipophilicity . Halogenated derivatives (e.g., 4-(2,4-dichlorophenyl)) exhibit higher molecular weights but lack the ether linkage present in the target compound .
  • Spectral Trends : IR spectra of β-keto esters consistently show strong C=O stretches for ester (~1740 cm⁻¹) and ketone (~1715 cm⁻¹) groups. NMR signals for ester CH₃ (δ ~1.2–1.3) and CH₂ (δ ~4.1–4.2) are conserved across analogs .

Biological Activity

2-(2-Benzyloxy-ethyl)-3-oxo-butyric acid ethyl ester, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by relevant research findings.

The compound features a benzyloxy group which enhances its binding affinity to biological targets. This structural characteristic is crucial for its pharmacological properties. The synthesis typically involves the esterification of 2-(2-benzyloxy-ethyl)-3-oxo-butyric acid with ethanol, resulting in an ethyl ester derivative.

The biological activity of this compound primarily stems from its interaction with various molecular targets, including enzymes and receptors. It may function through:

  • Enzyme Inhibition : The compound can inhibit specific enzymes, modulating biochemical pathways.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing physiological responses.

The benzyloxy group plays a pivotal role in enhancing the compound's binding affinity, thereby increasing its overall biological activity.

Biological Activity Overview

Recent studies have evaluated the antimicrobial and anticancer activities of similar compounds, providing insights into the potential applications of this compound.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal properties. For instance:

CompoundActivityTested Microorganisms
2-(substituted benzylthio) derivativesSignificantE. coli, S. aureus, P. aeruginosa
Benzoxazolinone derivativesWide antibacterialE. coli, B. subtilis, S. aureus

These findings suggest that this compound may possess comparable antimicrobial efficacy .

Anticancer Activity

In vitro studies have shown that related compounds exhibit antiproliferative effects against various cancer cell lines:

Compound TypeCancer Cell LinesIC50 Values (µM)
(E)-N-Aryl-2-arylethenesulfonamidesHCT116, MCF-710–20
(Thio)ureas and benzothiazolesU87 MG, A54915–30

These results indicate a promising potential for the compound's application in cancer therapy .

Case Studies

  • Antimicrobial Evaluation : A study synthesized a series of compounds similar to this compound and tested them against common pathogens. The results demonstrated significant activity against both Gram-positive and Gram-negative bacteria.
  • Anticancer Screening : Another study focused on derivatives of the compound in various cancer models, revealing potent inhibitory effects on cell proliferation and induction of apoptosis in targeted cancer cells.

Q & A

What are the common synthetic routes for preparing 2-(2-Benzyloxy-ethyl)-3-oxo-butyric acid ethyl ester?

Answer:
The compound is typically synthesized via esterification or condensation reactions . A plausible route involves reacting a benzyl-protected alcohol derivative (e.g., 2-benzyloxyethanol) with a β-keto ester precursor (e.g., ethyl acetoacetate) under acid catalysis. For example, similar β-keto esters are synthesized by coupling hydrazone intermediates with ethyl acetoacetate in the presence of sodium acetate . Solvent-free conditions and catalysts like Ca(CF₃COO)₂ have been reported to improve reaction efficiency in related β-enaminoester syntheses .

How is this compound characterized using spectroscopic methods?

Answer:
Key characterization techniques include:

  • NMR : The ester carbonyl (C=O) appears at ~170–175 ppm in 13C^{13}\text{C} NMR. The benzyloxy group’s aromatic protons show multiplet splitting at ~7.3–7.5 ppm (1H^1\text{H} NMR), while the ethyl ester’s methylene protons resonate as a quartet at ~4.1–4.3 ppm .
  • IR : Strong absorption bands at ~1730–1760 cm1^{-1} (ester C=O) and ~1650–1700 cm1^{-1} (β-keto carbonyl) are expected .
  • Mass Spectrometry : Molecular ion peaks and fragmentation patterns (e.g., loss of benzyloxy or ethyl groups) confirm the structure .

What strategies can optimize the yield of this compound in multi-step syntheses?

Answer:
Yield optimization may involve:

  • Catalyst Selection : Transition-metal catalysts (e.g., Ca(CF₃COO)₂) enhance condensation efficiency in β-enaminoester synthesis .
  • Solvent-Free Conditions : Reduces side reactions and simplifies purification .
  • Temperature Control : Maintaining <100°C prevents decomposition of the β-keto ester moiety .
  • Purification : Column chromatography with ethyl acetate/hexane gradients isolates the product from unreacted starting materials .

How can researchers resolve contradictions in spectral data interpretation?

Answer:
Discrepancies in spectral data (e.g., unexpected splitting in 1H^1\text{H} NMR) may arise from:

  • Tautomerism : The β-keto group can exist in keto-enol forms, altering peak positions. Use deuterated solvents (DMSO-d₆) and variable-temperature NMR to stabilize one form .
  • Impurities : Trace solvents or side products (e.g., unreacted benzyloxyethanol) may overlap signals. Confirm purity via TLC or HPLC before analysis .
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated values to verify assignments .

What computational methods are used to study its reactivity or biological interactions?

Answer:

  • Docking Studies : Software like MOE (Molecular Operating Environment) models interactions with biological targets (e.g., enzymes). For example, β-enaminoesters are docked into glucosamine-6-phosphate synthase (PDB: 2VF5) to predict binding modes .
  • DFT Calculations : Analyze electron density maps and frontier molecular orbitals to predict nucleophilic/electrophilic sites in the β-keto ester moiety .
  • MD Simulations : Assess stability in aqueous environments by simulating solvation effects on the benzyloxyethyl side chain .

What are the stability considerations during storage and handling?

Answer:

  • Storage : Store at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis of the ester group. Avoid exposure to moisture or strong acids/bases .
  • Incompatible Materials : Reacts with oxidizing agents (e.g., peroxides) or amines, which may catalyze decomposition .
  • Handling : Use PPE (gloves, goggles) to minimize skin/eye contact, as β-keto esters can cause irritation .

How does the benzyloxyethyl substituent influence the compound’s reactivity?

Answer:
The benzyloxyethyl group:

  • Enhances Lipophilicity : Improves membrane permeability in biological studies .
  • Steric Effects : May hinder nucleophilic attacks at the β-keto carbonyl, reducing unwanted side reactions .
  • Protection Strategy : The benzyl group can be selectively removed (e.g., via hydrogenolysis) to generate hydroxyl intermediates for further functionalization .

What are the applications of this compound in medicinal chemistry?

Answer:

  • Antimicrobial Precursor : Analogous β-keto esters are intermediates in synthesizing pyrazolone derivatives with antimicrobial activity .
  • Drug Delivery : The ester moiety facilitates prodrug design, enabling controlled release of active agents (e.g., via enzymatic cleavage) .
  • Enzyme Inhibition : Docking studies suggest potential as a competitive inhibitor of bacterial enzymes (e.g., GlcN-6-P synthase) .

How can researchers validate the enantiomeric purity of derivatives?

Answer:

  • Chiral HPLC : Use columns with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers .
  • Optical Rotation : Compare experimental [α]D_D values with literature data for known enantiomers .
  • X-ray Crystallography : Resolve absolute configuration by analyzing crystal structures .

What analytical challenges arise in quantifying this compound in complex mixtures?

Answer:

  • Matrix Interference : Co-eluting impurities in reaction mixtures require optimized LC-MS/MS methods with selective ion monitoring (SIM) .
  • Low Volatility : GC analysis may require derivatization (e.g., silylation) to improve volatility .
  • Quantitative NMR : Use internal standards (e.g., 1,3,5-trimethoxybenzene) to account for signal variability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-(2-Benzyloxy-ethyl)-3-oxo-butyric acid ethyl ester
Reactant of Route 2
Reactant of Route 2
2-(2-Benzyloxy-ethyl)-3-oxo-butyric acid ethyl ester

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